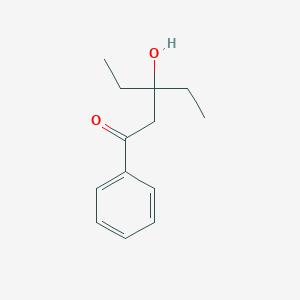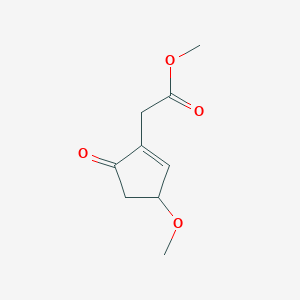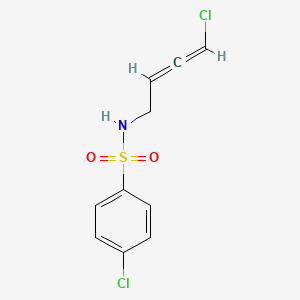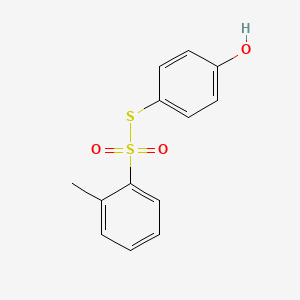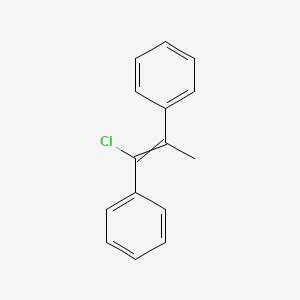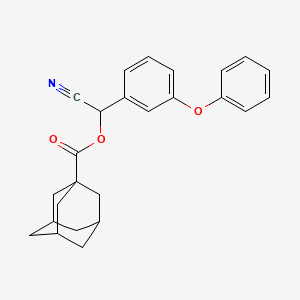
(Cyano-(3-(phenoxy)phenyl)methyl) adamantane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyano-(3-phenoxyphenyl)methyl) adamantane-1-carboxylate is a synthetic compound known for its unique structure and diverse applications. It is a derivative of adamantane, a tricyclic hydrocarbon, and features a cyano group and a phenoxyphenyl moiety. This compound is of significant interest in various fields, including chemistry, biology, and industry, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyano-(3-phenoxyphenyl)methyl) adamantane-1-carboxylate typically involves the reaction of adamantane derivatives with cyano and phenoxyphenyl groups. One common method includes the reaction of adamantane-1-carboxylic acid with (3-phenoxyphenyl)methyl cyanide under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions
(Cyano-(3-phenoxyphenyl)methyl) adamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
(Cyano-(3-phenoxyphenyl)methyl) adamantane-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for studying biological interactions and pathways.
作用機序
The mechanism of action of (Cyano-(3-phenoxyphenyl)methyl) adamantane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and phenoxyphenyl moiety play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific context .
類似化合物との比較
Similar Compounds
Cypermethrin: A synthetic pyrethroid with similar structural features but different applications.
Fenvalerate: Another pyrethroid with comparable chemical properties but distinct uses in pest control.
Uniqueness
(Cyano-(3-phenoxyphenyl)methyl) adamantane-1-carboxylate stands out due to its unique combination of the adamantane core with cyano and phenoxyphenyl groups. This structure imparts specific reactivity and stability, making it valuable for various scientific and industrial applications .
特性
CAS番号 |
93107-43-8 |
|---|---|
分子式 |
C25H25NO3 |
分子量 |
387.5 g/mol |
IUPAC名 |
[cyano-(3-phenoxyphenyl)methyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C25H25NO3/c26-16-23(20-5-4-8-22(12-20)28-21-6-2-1-3-7-21)29-24(27)25-13-17-9-18(14-25)11-19(10-17)15-25/h1-8,12,17-19,23H,9-11,13-15H2 |
InChIキー |
UVSUAZDNGGFQDM-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC(C#N)C4=CC(=CC=C4)OC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





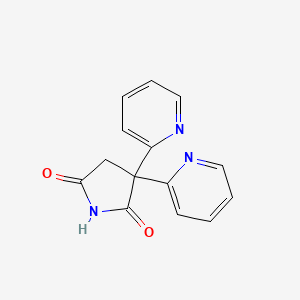
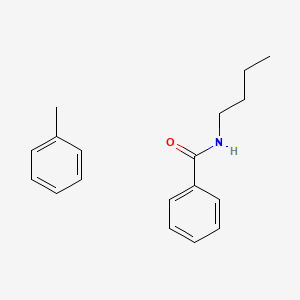
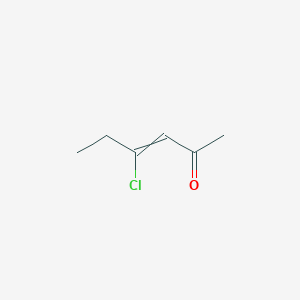
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
